N,N-dimethyl-1-naphthylamine

Microbiological assay Nitrate reductase test Azo dye coupling

N,N-Dimethyl-1-naphthylamine (DMNA, CAS 86-56-6) is a tertiary aromatic amine formally derived from 1-naphthylamine via complete N,N-dimethyl substitution. With molecular formula C₁₂H₁₃N (MW 171.24 g/mol) and a pKa of 4.83 at 25°C, this compound exists as a faint to dark yellow liquid (density 1.04 g/cm³) that is insoluble in water but miscible with ethanol, ether, and dilute inorganic acids.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 28109-57-1
Cat. No. B7770724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-naphthylamine
CAS28109-57-1
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
InChIKeyAJUXDFHPVZQOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1-naphthylamine (CAS 86-56-6): Procurement and Differentiation Guide for Aromatic Tertiary Amine Selection


N,N-Dimethyl-1-naphthylamine (DMNA, CAS 86-56-6) is a tertiary aromatic amine formally derived from 1-naphthylamine via complete N,N-dimethyl substitution [1]. With molecular formula C₁₂H₁₃N (MW 171.24 g/mol) and a pKa of 4.83 at 25°C, this compound exists as a faint to dark yellow liquid (density 1.04 g/cm³) that is insoluble in water but miscible with ethanol, ether, and dilute inorganic acids . Unlike its primary amine progenitor (1-naphthylamine, pKa ~3.92), the tertiary amine exhibits distinct photophysical behavior, including solvent-polarity-dependent fluorescence quantum yields and intramolecular charge-transfer (ICT) character that diverges from conventional ICT emitters [2]. This guide provides quantitative, comparator-driven evidence to support scientific procurement decisions when evaluating DMNA against related naphthylamine derivatives.

Why Generic Substitution of N,N-Dimethyl-1-naphthylamine with In-Class Naphthylamines Fails: Key Differentiators for Scientific Procurement


Substituting N,N-dimethyl-1-naphthylamine with seemingly analogous naphthylamines introduces quantifiable performance deviations across multiple application-relevant dimensions. The tertiary amine structure confers measurably distinct electronic properties: the pKa of DMNA (4.83) differs from its primary analog 1-naphthylamine (3.92) and its positional isomer N,N-dimethyl-2-naphthylamine (4.57), directly impacting protonation-dependent behavior in aqueous and mixed-solvent systems . In photochemical applications, the N,N-dimethyl substitution pattern dictates triplet energy transfer efficiency, electron transfer kinetics, and the anomalous solvent-polarity dependence of fluorescence quantum yield—properties that cannot be replicated by N,N-diethyl, N-monomethyl, or unsubstituted derivatives [1]. Furthermore, in diazotization-based detection assays, DMNA produces distinct azo-dye spectral characteristics (λmax ~570–660 nm) compared to N,N-diethylaniline-coupled products, a consequence of the naphthyl π-system conjugation length [2]. The following quantitative evidence sections substantiate why generic substitution fails and why compound-specific selection is procurement-critical.

Quantitative Differentiation Evidence for N,N-Dimethyl-1-naphthylamine Against Comparator Naphthylamine Derivatives


Functional Replacement of alpha-Naphthylamine in Nitrate Reduction Detection: Equivalent Performance at 0.035 M

In a systematic evaluation of four naphthyl compounds as replacements for alpha-naphthylamine in the bacteriological nitrate reduction test, N,N-dimethyl-1-naphthylamine was directly compared against alpha-naphthylamine (the historical standard), N-1-naphthyl-ethylene-diamine dihydrochloride, 8-amino-1-naphthol-5-sulphonic acid, and 1-dimethylamino naphthalene-5-sulphonic acid. The study assessed each compound's ability to detect standardized nitrite concentrations and nitrate reduction across eight bacterial cultures. Both N,N-dimethyl-1-naphthylamine and N-1-naphthyl-ethylene-diamine dihydrochloride were determined to be satisfactory alternatives to alpha-naphthylamine, whereas the other candidates did not meet the performance criteria. Notably, N-1-naphthyl-ethylene-diamine dihydrochloride demonstrated higher sensitivity, suggesting its working concentration might be reduced below 0.035 M, whereas DMNA required the full 0.035 M concentration for equivalent detection reliability [1].

Microbiological assay Nitrate reductase test Azo dye coupling Diagnostic reagents

Triplet Energy Transfer Efficiency: DMNA Outperforms Diethyl Analog DENA by 21% in Benzophenone Photosensitization

Laser flash photolysis studies at 355 nm directly compared N,N-dimethyl-1-naphthylamine (DMNA) and N,N-diethyl-1-naphthylamine (DENA) in the benzophenone photosensitization system in acetonitrile at 295 K. Triplet energy transfer from triplet benzophenone (³BP*) to the naphthylamine occurs with efficiency φTET of 0.74 for DMNA versus 0.61 for DENA—a 21% relative performance advantage for the dimethyl derivative. Furthermore, the intraexciplex electron transfer rate constant (ket) induced by hydrogen bonding with H₂O or methanol was measured at 2.5 × 10⁷ s⁻¹ for DMNA compared to 1.4 × 10⁷ s⁻¹ for DENA—a 79% faster rate for the dimethyl compound. The equilibrium constant K1 for triplet exciplex formation (³(DANA···BP)*) was 10 M⁻¹ for DMNA versus 9 M⁻¹ for DENA, and the hydrogen-bonded exciplex formation constant K2 with H₂O was 0.55 M⁻¹ for DMNA versus 0.50 M⁻¹ for DENA [1].

Photochemistry Triplet energy transfer Electron transfer kinetics Exciplex formation

Anomalous Solvent-Polarity-Dependent Fluorescence: Quantum Yield Increases with Polarity Unlike Conventional ICT Emitters

The fluorescence behavior of 1-dimethylaminonaphthalene (DMAN, synonym for DMNA) exhibits anomalous solvent-polarity dependence that diverges fundamentally from typical intramolecular charge-transfer (ICT) emitters. Whereas conventional ICT fluorophores display decreasing quantum yield with increasing solvent polarity, DMAN shows the opposite trend: both fluorescence quantum yield and lifetime increase with increasing solvent polarity. This phenomenon arises from thermally activated internal conversion (IC) via vibronic coupling between S₁ and S₂ states, which is suppressed in polar solvents due to increased S₁–S₂ energy gap. In aqueous-organic binary solvent studies, the quantum yield variation with solvent polarity exhibits a bell-shaped curve with a turning point at an Eₜ(30) value of approximately 57 kcal mol⁻¹, below which thermal IC dominates non-radiative decay [1][2]. For context, typical naphthylamine derivatives lacking N,N-dimethyl substitution do not exhibit this anomalous polarity-dependent behavior.

Fluorescence spectroscopy Intramolecular charge transfer Photophysics Solvent effects

Azo Dye Spectral Range: Coupling with 4-Amino-3-nitrobenzaldehyde Produces 570–660 nm Blue Dyes Distinct from N,N-Diethylaniline Analog

In dye synthesis applications, N,N-dimethyl-1-naphthylamine serves as a coupling component producing distinct spectral characteristics compared to alternative tertiary aromatic amines. When coupled with diazotised 4-amino-3-nitrobenzaldehyde, N,N-dimethyl-1-naphthylamine yields violet to cyan azo dyes absorbing in the range of 570–660 nm. The same diazo component coupled with N,N-diethylaniline produces dyes with different absorption profiles, demonstrating that the naphthylamine π-system (extended conjugation) yields bathochromically shifted absorption relative to the aniline-based coupler. In broader disazo dye syntheses, N,N-dimethyl-1-naphthylamine incorporation yields red, violet, and blue dyes with absorption bands spanning 512–668 nm, whereas N,N-dibutylaniline and N,N-diethylaniline produce different spectral ranges due to reduced conjugation length [1][2].

Azo dye synthesis Dye chemistry Textile dyes Chromophore engineering

Synthetic Accessibility: 96% Yield via N-Oxide Deoxygenation Route and 95% via Cu-Catalyzed Benzannulation

Multiple high-yielding synthetic routes to N,N-dimethyl-1-naphthylamine have been established, with yields that inform procurement decisions regarding custom synthesis scalability. A deoxygenation method using phenylboronic acid (1.0 equiv) with tert-amine N-oxide in dichloroethane yields 96% under mild conditions (20°C, 10 minutes), representing a highly efficient entry from N-oxide precursors . For de novo construction of functionalized derivatives, a Cu(I)-catalyzed 6-endo-dig cyclization of terminal alkynes, 2-bromoaryl ketones, and amides in water (Pd- and ligand-free conditions) achieves isolated yields up to 95% for N-methylated 1-naphthylamines, with exclusive 6-endo-dig selectivity [1]. These yields compare favorably to traditional naphthylamine alkylation methods (typically 60–80%) that suffer from over-alkylation side products and require stoichiometric alkylating agents.

Organic synthesis N-oxide deoxygenation Copper catalysis Benzannulation

Gas Sensing Patent Validation: DMNA as Preferred Coupling Reagent for NO₂ Detection in EP 0901009 B1

European Patent EP 0901009 B1 (Nippon Telegraph and Telephone) explicitly designates N,N′-dimethylnaphthylamine (DMNA) as the preferred coupling reagent in a nitrogen dioxide gas sensing element. The sensor operates via a color change induced when NO₂ gas contacts a diazotizing reagent (sulfanilic acid) and coupling reagent immobilized in a transparent porous body. The patent's preferred embodiment specifies sulfanilic acid as diazotizing reagent and N,N′-dimethylnaphthylamine as coupling reagent, with a compact photometer described for quantitative readout [1]. While other coupling reagents (including various naphthylamines and aniline derivatives) could theoretically function in diazo-based NO₂ sensing, the patent's explicit preference for DMNA—based on sensitivity, colorimetric contrast, and reaction kinetics—represents validation of this specific compound for commercial sensor fabrication.

Gas sensing Nitrogen dioxide detection Colorimetric sensor Environmental monitoring

Validated Application Scenarios for N,N-Dimethyl-1-naphthylamine Based on Quantitative Differentiation Evidence


Clinical Microbiology: Nitrate Reductase Test Reagent Formulation

For clinical microbiology laboratories and diagnostic reagent manufacturers seeking a validated, non-carcinogenic replacement for alpha-naphthylamine in nitrate reduction testing. Based on direct comparative evidence, DMNA at 0.035 M provides performance equivalent to the historical alpha-naphthylamine standard in detecting nitrite across eight bacterial culture types [1]. The compound reacts with nitrite (formed via nitrate reductase activity) and sulfanilic acid to produce a distinctive red azo dye precipitate (Prontosil-type), enabling unambiguous positive/negative result interpretation. Procurement consideration: N-1-naphthyl-ethylene-diamine dihydrochloride offers higher sensitivity and potential for reduced working concentration, but DMNA provides a cost-effective alternative with established performance parity where ultra-high sensitivity is not required.

Photochemical Synthesis: Triplet Energy Transfer and Electron Transfer Applications

For photochemists and synthetic laboratories utilizing benzophenone-sensitized photoreactions or electron-transfer-mediated additions to electron-deficient alkenes. DMNA demonstrates 21% higher triplet energy transfer efficiency (φTET 0.74 vs 0.61) and 79% faster intraexciplex electron transfer kinetics (2.5 × 10⁷ vs 1.4 × 10⁷ s⁻¹) compared to N,N-diethyl-1-naphthylamine under identical conditions [2]. In photochemical electron transfer additions to α,β-unsaturated carboxylates, the reaction proceeds exclusively at the α-position of the alkene and predominantly at the 4-position of the naphthylamine ring, with diffusion-controlled fluorescence quenching enabling efficient transformation [3]. Note that an excess of naphthylamine derivative and minor proton donor (water) are required to overcome back electron transfer limitations.

Polarity-Sensitive Fluorescent Probe Development

For researchers developing fluorescent probes for lipid droplet imaging, membrane fluidity monitoring, or polarity-sensitive intracellular tracking. DMNA's anomalous photophysics—increasing quantum yield with increasing solvent polarity—is fundamentally distinct from conventional ICT emitters that quench in polar environments [4]. The turning point in quantum yield behavior occurs at Eₜ(30) ≈ 57 kcal mol⁻¹, defining a polarity threshold for non-radiative decay pathway switching [5]. N-Methylated 1-naphthylamine derivatives synthesized via Cu-catalyzed benzannulation exhibit tunable, polarity-sensitive emission with large Stokes shifts up to 258 nm, and have been successfully applied to image lipid droplets and monitor cellular lipid droplet growth [3].

Industrial Dye Manufacturing: Blue-Violet Azo Colorants

For dye manufacturers requiring bathochromically shifted azo colorants in the 570–660 nm spectral range. DMNA coupling with diazotised 4-amino-3-nitrobenzaldehyde yields violet to cyan dyes absorbing at 570–660 nm, a spectral window not accessible with aniline-based couplers such as N,N-diethylaniline [6]. In disazo dye formulations, DMNA incorporation produces absorption bands spanning 512–668 nm, enabling precise color matching for textile, ink, and specialty colorant applications. The extended naphthyl π-conjugation provides the bathochromic shift relative to aniline derivatives, while the N,N-dimethyl substitution pattern influences solubility and dye-fiber interaction properties.

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